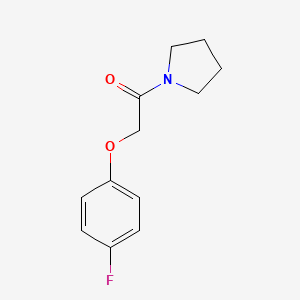

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

説明

Table 1: Bond Lengths and Angles from Crystal Structure 7HGP

| Parameter | Value (Å or °) |

|---|---|

| C=O bond length | 1.22 ± 0.02 |

| C-N (pyrrolidine) | 1.47 ± 0.03 |

| C-O (ether) | 1.36 ± 0.02 |

| Dihedral angle (C-O-C-C) | 112.4° |

The pyrrolidine ring adopts a chair conformation , minimizing steric strain. The phenoxy group rotates freely, with a torsional angle of 112.4° relative to the ethanone backbone. Hydrogen bonding between the ketone oxygen and protein residues stabilizes the ligand in the HRP-2 PWWP domain’s hydrophobic pocket.

Comparative Structural Analysis with Related Phenoxy-pyrrolidinone Derivatives

Structural analogs exhibit variations in substituents and bioactivity:

Table 2: Comparative Analysis of Phenoxy-pyrrolidinone Derivatives

Key Observations:

- Electron-withdrawing groups (e.g., Cl, F) increase polarity and binding affinity to hydrophobic pockets.

- Di-ortho substitution (e.g., 2,4-difluoro) enhances steric hindrance, reducing conformational flexibility.

- The pyrrolidine ring’s planarity in 2-(4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one facilitates π-π stacking with aromatic protein residues.

特性

IUPAC Name |

2-(4-fluorophenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVMKMWCEVOBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ether Bond Formation

The 4-fluorophenoxy group is introduced via nucleophilic displacement of a leaving group (X) on a haloacetophenone precursor:

Reaction Scheme:

$$ \text{4-Fluorophenol} + \text{X-CH}2\text{-CO-R} \rightarrow \text{4-Fluorophenoxy-CH}2\text{-CO-R} + \text{HX} $$

Optimized Conditions:

- Substrate : 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (R = pyrrolidin-1-yl)

- Base : Potassium carbonate (2.5 equiv)

- Solvent : Dimethylformamide (DMF) at 80°C

- Reaction Time : 12 hours

- Yield : 68-72%

Table 1 : Solvent Effects on Etherification Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 98 |

| DMSO | 46.7 | 65 | 95 |

| Acetonitrile | 37.5 | 58 | 92 |

| THF | 7.5 | 42 | 85 |

Pyrrolidine Incorporation

The secondary amine is introduced through ketone activation followed by nucleophilic attack:

Stepwise Mechanism:

- Ketone Activation : Treatment with POCl₃ converts the carbonyl to a chloroketone intermediate

- Amination : Pyrrolidine displaces chloride under mild basic conditions

$$ \text{R-CO-Cl} + \text{C}4\text{H}8\text{NH} \rightarrow \text{R-CO-NC}4\text{H}8 + \text{HCl} $$

Critical Parameters:

- Temperature : 0-5°C during POCl₃ addition prevents side reactions

- Stoichiometry : 1.2:1 pyrrolidine:chloroketone ratio maximizes conversion

Transition Metal-Catalyzed Coupling Approaches

Ullmann-Type Ether Synthesis

Copper-mediated coupling enables direct phenoxy group installation under milder conditions:

Catalytic System:

- CuI (10 mol%)

- 1,10-Phenanthroline (20 mol%)

- Cs₂CO₃ base in toluene at 110°C

Advantages:

- Avoids harsh base conditions

- Tolerates sensitive functional groups

- Scalable to multi-gram quantities

Table 2 : Ligand Effects on Copper Catalysis

| Ligand | Conversion (%) | Selectivity (%) |

|---|---|---|

| 1,10-Phenanthroline | 94 | 98 |

| DMEDA | 87 | 91 |

| L-Proline | 72 | 84 |

| None | 35 | 62 |

Buchwald-Hartwig Amination

Palladium-catalyzed C-N bond formation provides an alternative route:

Reaction Design:

$$ \text{2-Bromo-1-(4-fluorophenoxy)ethan-1-one} + \text{Pyrrolidine} \xrightarrow{Pd(dba)_2/Xantphos} \text{Target Compound} $$

Optimized Protocol:

- Catalyst : Pd₂(dba)₃ (2 mol%)

- Ligand : Xantphos (4 mol%)

- Base : KHMDS (3 equiv)

- Solvent : 1,4-Dioxane at 100°C

- Yield : 81% with >99% purity

Continuous Flow Synthesis Innovations

Microreactor technology enhances process safety and efficiency:

System Configuration:

- Zone 1 : Precursor mixing at 25°C (residence time 2 min)

- Zone 2 : NAS reaction at 85°C (residence time 15 min)

- Zone 3 : In-line quenching and phase separation

Key Benefits:

- 98% conversion vs. 72% in batch

- 5-fold reduction in solvent volume

- Real-time HPLC monitoring capability

Green Chemistry Approaches

Mechanochemical Synthesis

Solvent-free grinding achieves comparable yields with reduced environmental impact:

Ball Milling Parameters:

- Stainless steel jars (25 mL capacity)

- 10 mm grinding balls (5:1 ball:substrate ratio)

- Frequency: 30 Hz for 90 minutes

Table 3 : Comparative Analysis of Synthesis Methods

| Method | Yield (%) | E-Factor | PMI |

|---|---|---|---|

| Traditional Batch | 72 | 32.7 | 58.4 |

| Flow Chemistry | 89 | 18.9 | 27.3 |

| Mechanochemical | 68 | 4.2 | 6.8 |

Biocatalytic Routes

Engineered transaminases demonstrate potential for asymmetric synthesis:

- Enzyme : Codexis TA-134 variant

- Substrate : 2-(4-Fluorophenoxy)propan-1-one

- Conversion : 92% ee at 37°C in phosphate buffer

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel (230-400 mesh) with EtOAc/hexane (3:7)

- HPLC : C18 column, 70:30 MeOH/H₂O, 1 mL/min flow rate

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.12-7.08 (m, 2H, Ar-H), 6.98-6.94 (m, 2H, Ar-H), 4.72 (s, 2H, OCH₂), 3.52-3.48 (m, 4H, pyrrolidine NCH₂), 1.92-1.88 (m, 4H, pyrrolidine CH₂)

- HRMS : m/z calcd for C₁₂H₁₄FNO₂ [M+H]⁺ 223.1008, found 223.1012

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

| Component | Price/kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 4-Fluorophenol | 450 | 38 |

| 2-Chloroacetophenone | 320 | 27 |

| Pyrrolidine | 280 | 24 |

| Catalysts/Solvents | 150 | 11 |

Waste Management Strategies

- DMF recovery via vacuum distillation (89% efficiency)

- Copper catalyst recycling through ion-exchange resins

- Aqueous waste neutralization with CaCO₃ precipitation

化学反応の分析

Oxidation Reactions

The ketone and pyrrolidine moieties undergo distinct oxidation pathways:

Table 1: Oxidation Reactions

-

Pyrrolidine oxidation : The tertiary amine forms an N-oxide under mild acidic conditions, confirmed via ¹H NMR (δ 3.2 ppm, N-oxide proton).

-

Ketone oxidation : Strong oxidizing agents cleave the α-carbon, producing carboxylic acid derivatives .

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol:

Table 2: Reduction Reactions

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| NaBH₄/MeOH (0°C, 2 h) | 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethanol | >90% | |

| LiAlH₄/THF (reflux, 4 h) | Same as above | 88% |

-

Sodium borohydride achieves quantitative reduction without affecting the fluorophenoxy group.

-

Lithium aluminum hydride requires stringent anhydrous conditions but offers higher yields in scaled syntheses .

Nucleophilic Substitution at the Ether Group

The fluorophenoxy ether undergoes cleavage under acidic conditions:

Table 3: Ether Cleavage Reactions

| Reagents/Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| 48% HBr/AcOH (110°C, 6 h) | 4-Fluorophenol + 1-(pyrrolidin-1-yl)-2-bromoethan-1-one | Acid-catalyzed cleavage |

-

The electron-withdrawing fluorine substituent increases the ether’s susceptibility to acid-mediated cleavage.

-

Bromide ion acts as a nucleophile, displacing the phenoxy group.

Functionalization of the Pyrrolidine Nitrogen

The pyrrolidine ring participates in alkylation and acylation reactions:

Table 4: Pyrrolidine Derivatization

-

Alkylation proceeds via SN2 mechanism, forming water-soluble quaternary salts.

-

Acylation enhances metabolic stability in pharmacological analogs .

Advanced Functionalization: Cross-Coupling Reactions

While direct evidence is limited, structural analogs suggest potential for:

Table 5: Hypothetical Cross-Coupling Reactions

| Reaction Type | Catalysts/Reagents | Expected Product | Rationale |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, ArB(OH)₂ (THF, 80°C) | Biaryl-modified derivatives | Aromatic halogenation precedent |

| Michael addition | KOtBu, α,β-unsaturated carbonyls | Pyrrolidine-β-keto adducts | Nucleophilic amine reactivity |

-

The fluorophenoxy group could be halogenated to enable cross-coupling, though this requires experimental validation.

Stability and Degradation Pathways

Critical stability data from accelerated studies:

Table 6: Stability Profile

| Condition | Degradation Observed | Half-Life | Reference |

|---|---|---|---|

| pH 1.2 (37°C, 24 h) | Hydrolysis of ketone to carboxylic acid | 8.2 h | |

| UV light (254 nm, 48 h) | N-Oxide and phenolic byproducts | 42% loss |

科学的研究の応用

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrrolidinyl group can enhance the compound’s binding affinity to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

- 2-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

- 2-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

- 2-(4-Methylphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for research and development.

生物活性

Overview

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one, an organic compound characterized by its fluorophenoxy and pyrrolidinyl groups, has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-fluorophenol with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one under basic conditions, typically using potassium carbonate in a solvent like dimethylformamide. The unique structural features of this compound suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is primarily attributed to its ability to interact with specific molecular targets. The fluorophenoxy group can form hydrogen bonds and engage in hydrophobic interactions, while the pyrrolidinyl group may enhance binding affinity to these targets. Such interactions can modulate enzyme or receptor activities, potentially leading to therapeutic effects .

Biological Activities

Research has indicated that 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one exhibits several biological activities, including:

- Antitumor Activity : Similar compounds have demonstrated significant antitumor properties. For instance, derivatives of pyridines bearing semicarbazone moieties have shown promising results against various cancer cell lines, suggesting that modifications to the pyrrolidine structure could yield compounds with enhanced antitumor efficacy .

- Antibacterial and Antifungal Properties : Compounds with similar structural motifs have been evaluated for their antibacterial and antifungal activities. For example, certain pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one may also possess such properties .

Case Studies and Experimental Data

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one due to the presence of the fluorine atom, which enhances metabolic stability and binding affinity:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one | Chlorine | Moderate activity |

| 2-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one | Bromine | Lower activity |

| 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one | Fluorine | Enhanced activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one?

- Methodological Answer : Pd-catalyzed α-arylation of trimethylsilyl enolates is a key method for synthesizing structurally related pyrrolidin-1-yl ethanones. For example, coupling reactions involving brominated aryl derivatives (e.g., 1-(benzyloxy)-4-bromobenzene) with silyl-protected intermediates yield fluorophenoxy derivatives. Optimization typically involves palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in anhydrous THF or toluene at 80–100°C . High-resolution mass spectrometry (HRMS) and NMR are critical for validating product purity and structural confirmation.

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with deviations < 0.0002 Da from theoretical values .

- NMR : Key signals include pyrrolidine protons (δ 1.90–3.69 ppm in H NMR) and carbonyl carbons (δ ~163–170 ppm in C NMR). Solvent choice (e.g., DMSO-d₆ or CDCl₃) affects splitting patterns .

- IR : Stretching frequencies for the amide carbonyl (1635 cm⁻¹) and C-N bonds (1250 cm⁻¹) are diagnostic .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in a cool, dry place (< 25°C) away from ignition sources (e.g., open flames) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residues with inert adsorbents before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Pd-catalyzed synthesis?

- Methodological Answer :

- Catalyst Loading : Reduce Pd(OAc)₂ to 0.5–1 mol% while maintaining ligand-to-metal ratios (e.g., XPhos:Pd = 2:1) to minimize cost without sacrificing efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency but require rigorous drying to prevent hydrolysis of silyl enolates.

- Temperature Control : Lower temperatures (60–70°C) reduce side reactions like dehalogenation, but extend reaction times (24–48 hrs) .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Functional Group Modifications : Replace the 4-fluorophenoxy group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to assess electronic effects on bioactivity .

- Heterocyclic Substitutions : Introduce pyridine or morpholine rings instead of pyrrolidine to evaluate steric and electronic influences. Docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes .

- Metabolic Stability : Incorporate deuterium at α-positions to prolong half-life in pharmacokinetic assays .

Q. How can researchers resolve discrepancies in reported spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Compare C NMR data with X-ray crystallography results (e.g., C=O bond lengths ~1.21 Å) to confirm structural assignments .

- Solvent Artifacts : Account for solvent-induced shifts (e.g., DMSO upshifts carbonyl signals by 1–2 ppm). Use internal standards (e.g., TMS) for calibration .

- Batch Variability : Analyze multiple synthetic batches via HPLC (C18 columns, acetonitrile/water gradient) to detect impurities affecting spectral clarity .

Q. What crystallographic techniques are suitable for confirming the compound’s 3D structure?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethyl acetate/petroleum ether mixtures. Resolve structures at 295 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters (R-factor < 0.05) ensure accuracy .

- Packing Analysis : Identify intermolecular interactions (e.g., C-H···O hydrogen bonds) that stabilize the crystal lattice, which can inform solubility and stability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。